
1-(1,1-Dioxidothietan-3-yl)-3-ethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,1-Dioxidothietan-3-yl)-3-ethylurea is a chemical compound that belongs to the class of thietane derivatives Thietane is a four-membered ring containing sulfur, and the presence of the 1,1-dioxide group makes it a sulfone derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dioxidothietan-3-yl)-3-ethylurea typically involves the reaction of 3-bromothietane 1,1-dioxide with ethyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) at room temperature. The reaction mixture is stirred for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-(1,1-Dioxidothietan-3-yl)-3-ethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the thietane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can lead to a variety of functionalized thietane derivatives.
科学研究应用
1-(1,1-Dioxidothietan-3-yl)-3-ethylurea has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antidepressant due to its structural similarity to known psychotropic agents.
Materials Science: Thietane derivatives are explored for their use in polymer chemistry and materials science due to their unique ring structure and reactivity.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential therapeutic effects and mechanisms of action.
作用机制
The mechanism of action of 1-(1,1-Dioxidothietan-3-yl)-3-ethylurea involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes involved in neurotransmitter metabolism, leading to its potential antidepressant effects. The exact molecular pathways and targets are still under investigation, but it is believed to modulate the activity of neurotransmitters such as serotonin and dopamine.
相似化合物的比较
Similar Compounds
1-(1,1-Dioxidothietan-3-yl)-4-(2-oxo-2-phenylethyl)-1H-1,2,4-triazol-4-ium bromide: This compound has shown promising antidepressant activity in preclinical studies.
3-Bromothietane 1,1-dioxide: A precursor in the synthesis of various thietane derivatives.
Uniqueness
1-(1,1-Dioxidothietan-3-yl)-3-ethylurea is unique due to its specific substitution pattern and the presence of both the thietane ring and the urea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
属性
分子式 |
C6H12N2O3S |
|---|---|
分子量 |
192.24 g/mol |
IUPAC 名称 |
1-(1,1-dioxothietan-3-yl)-3-ethylurea |
InChI |
InChI=1S/C6H12N2O3S/c1-2-7-6(9)8-5-3-12(10,11)4-5/h5H,2-4H2,1H3,(H2,7,8,9) |
InChI 键 |
FTAUZEBKSJDVGW-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)NC1CS(=O)(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Aminobicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B13007154.png)
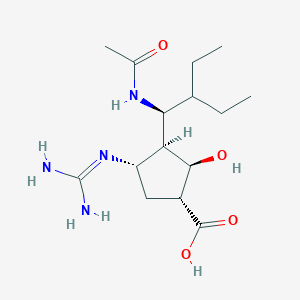
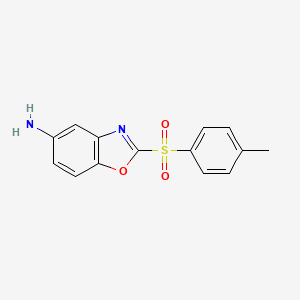
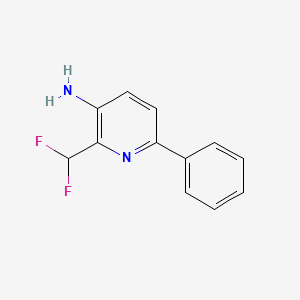
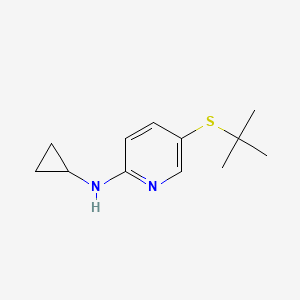

![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-yl)methanamine](/img/structure/B13007184.png)
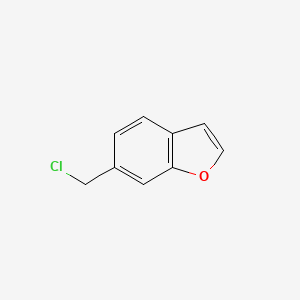

![7-Benzylidene-4-phenyl-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B13007206.png)
![7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile](/img/structure/B13007218.png)


